molecular formula C11H12N2O2 B12992497 1-(3,5-Dimethoxyphenyl)-1H-imidazole

1-(3,5-Dimethoxyphenyl)-1H-imidazole

Cat. No.: B12992497
M. Wt: 204.22 g/mol
InChI Key: KILLSAYWVJBTAV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-1H-imidazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

    1-(3,5-Dimethoxyphenyl)-2H-imidazole: Similar structure but with a different substitution pattern on the imidazole ring.

    1-(3,5-Dimethoxyphenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    1-(3,5-Dimethoxyphenyl)-1H-triazole: Features a triazole ring, offering different chemical properties.

Uniqueness: 1-(3,5-Dimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups on the phenyl ring can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-9(6-11(7-10)15-2)13-4-3-12-8-13/h3-8H,1-2H3

InChI Key

KILLSAYWVJBTAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CN=C2)OC

Origin of Product

United States

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